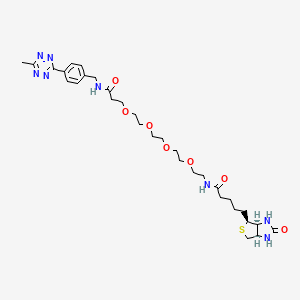

Biotin-PEG(4)-MeTz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Biotin-PEG(4)-MeTz” is a pegylated reagent used for biotin labeling of antibodies, proteins, and other primary-amine containing molecules . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule . This results in less aggregation when the biotinylated molecules are stored in solution compared to those labeled with reagents having only hydrocarbon spacers .

Synthesis Analysis

The synthesis of “this compound” involves the use of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS . Two approaches for ω-functionalization were tested, first, by the use of atom transfer radical polymerization (ATRP) and sequential monomer addition and second, by halogen end group modification with azides and subsequent copper catalyzed azide– alkyne cycloadditions .

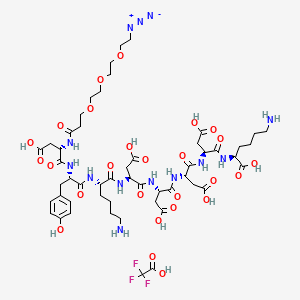

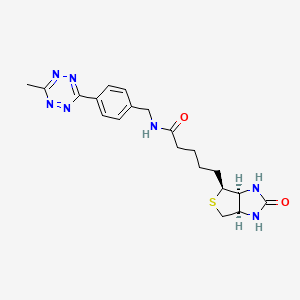

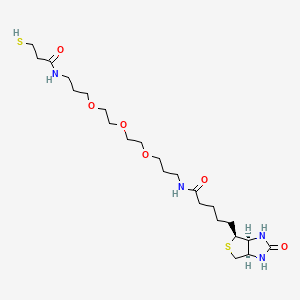

Molecular Structure Analysis

The molecular structure of “this compound” consists of a biotin molecule attached to a PEG arm . The PEG arm gives an extended spacer that allows the biotin to reach into the binding pocket of the protein . The PEG moiety also increases the solubility of Biotin-PEG conjugates considerably .

Chemical Reactions Analysis

“this compound” reacts efficiently with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is favored at near neutral pH (7-9) and with concentrated protein solutions . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .

Physical And Chemical Properties Analysis

“this compound” is a water-soluble, pegylated reagent for simple and efficient biotin labeling of antibodies, proteins, and other primary-amine containing molecules .

Wissenschaftliche Forschungsanwendungen

Biotin-Biotin-PEG(4)-MeTz(4)-MeTz has been used in a variety of scientific research applications. It has been used as a stabilizing agent in protein purification, as a drug delivery vehicle, and as an immunoassay. Biotin-Biotin-PEG(4)-MeTz(4)-MeTz has also been used as a fluorescent probe for the detection of proteins, DNA, and RNA.

Wirkmechanismus

Target of Action

Biotin-PEG4-MeTz is a click chemistry reagent that contains a terminal methyltetrazine group . This group reacts with trans-cyclooctene, making it the primary target of the compound . Trans-cyclooctene is a molecule that can be incorporated into various biological molecules, allowing Biotin-PEG4-MeTz to bind to these molecules and exert its effects .

Mode of Action

The mode of action of Biotin-PEG4-MeTz involves its interaction with trans-cyclooctene . The compound forms a covalent bond with trans-cyclooctene, leading to the formation of biotinylated conjugates . These conjugates can then interact with other molecules in the cell, leading to various downstream effects .

Biochemical Pathways

It is known that biotin, a component of the compound, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is also required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body

Result of Action

The result of Biotin-PEG4-MeTz’s action is the formation of biotinylated conjugates . These conjugates can interact with various molecules in the cell, potentially leading to changes in cellular function . .

Action Environment

The action of Biotin-PEG4-MeTz can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the compound . Additionally, the presence of other molecules that can react with Biotin-PEG4-MeTz may also influence its action

Vorteile Und Einschränkungen Für Laborexperimente

Biotin-Biotin-PEG(4)-MeTz(4)-MeTz has several advantages for lab experiments. It is a water-soluble biopolymer, which makes it easy to use in a variety of experiments. It is also highly stable, which makes it an ideal choice for protein purification and drug delivery. However, Biotin-Biotin-PEG(4)-MeTz(4)-MeTz also has some limitations. It is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, Biotin-Biotin-PEG(4)-MeTz(4)-MeTz is not very stable in certain conditions, such as high temperatures and pHs.

Zukünftige Richtungen

There are a number of potential future directions for Biotin-Biotin-PEG(4)-MeTz(4)-MeTz. These include the development of new applications for Biotin-Biotin-PEG(4)-MeTz(4)-MeTz, such as the use of Biotin-Biotin-PEG(4)-MeTz(4)-MeTz as an imaging agent or a drug delivery vehicle. Additionally, further research into the biochemical and physiological effects of Biotin-Biotin-PEG(4)-MeTz(4)-MeTz could lead to new therapeutic applications. Finally, further research into the synthesis of Biotin-Biotin-PEG(4)-MeTz(4)-MeTz could lead to the development of new and improved Biotin-Biotin-PEG(4)-MeTz(4)-MeTz conjugates.

Synthesemethoden

Biotin-Biotin-PEG(4)-MeTz(4)-MeTz is synthesized through a multi-step reaction process. The first step involves the reaction of biotin with N-hydroxysuccinimide (NHS) esters to form an amide bond. This is followed by the reaction of the amide bond with a Biotin-PEG(4)-MeTz molecule. Finally, the this compound molecule is reacted with MeTz to form the final product, Biotin-Biotin-PEG(4)-MeTz(4)-MeTz.

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N8O7S/c1-22-36-38-30(39-37-22)24-8-6-23(7-9-24)20-33-28(41)10-12-43-14-16-45-18-19-46-17-15-44-13-11-32-27(40)5-3-2-4-26-29-25(21-47-26)34-31(42)35-29/h6-9,25-26,29H,2-5,10-21H2,1H3,(H,32,40)(H,33,41)(H2,34,35,42)/t25-,26-,29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPKDWZJCYTWCS-ZEZDXWPOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N8O7S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

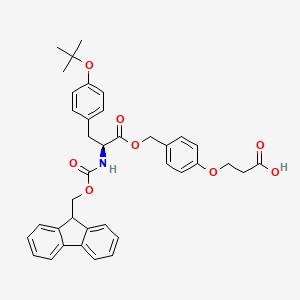

![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)